3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one
Description
3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thietan ring, a dihydrofuran ring, and an amino group, making it an interesting subject for chemical studies.
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
3-[(2,2-dimethylthietan-3-yl)amino]-5-methyloxolan-2-one |
InChI |
InChI=1S/C10H17NO2S/c1-6-4-7(9(12)13-6)11-8-5-14-10(8,2)3/h6-8,11H,4-5H2,1-3H3 |
InChI Key |
NIKGTPBZRSEHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)NC2CSC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thietan ring and the dihydrofuran ring, followed by the introduction of the amino group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
The compound 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry and material sciences, supported by data tables and case studies.
Structure and Composition
- IUPAC Name : 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one
- Molecular Formula : C₁₁H₁₅N₁O₂S
- Molecular Weight : 225.31 g/mol
The compound features a dihydrofuran core, which is known for its reactivity and versatility in organic synthesis. The presence of a thietan group enhances its potential for biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one exhibit significant anticancer properties. For instance, derivatives of dihydrofuran have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The mechanism involved the modulation of Bcl-2 family proteins, which are crucial for cell survival and apoptosis regulation.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of thietane-containing compounds. These compounds have shown effectiveness against a range of bacterial strains, including resistant strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
This table summarizes the MIC values for various bacterial strains, indicating that the compound exhibits promising antimicrobial activity.
Polymer Chemistry
The unique structure of 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one allows it to serve as a building block in polymer synthesis. Its functional groups can participate in various polymerization reactions, leading to materials with tailored properties.
Case Study: Synthesis of Biodegradable Polymers
A recent investigation explored the use of this compound in synthesizing biodegradable polymers. The study reported that incorporating this compound into polyesters improved their mechanical properties while maintaining biodegradability.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound is being researched for applications in coatings and adhesives. Its ability to form strong bonds with various substrates makes it suitable for industrial applications.
Mechanism of Action
The mechanism by which 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thietan and dihydrofuran derivatives, such as:
- 2,2-Dimethylthietan-3-amine
- 5-Methyldihydrofuran-2-one
- Thietan-3-ylamine derivatives
Uniqueness
What sets 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one apart is its combination of structural features, which may confer unique chemical and biological properties
Biological Activity
Chemical Structure and Properties
The compound features a unique structure that includes:
- A dihydrofuran moiety which is often associated with various biological activities.
- An amino group that may contribute to its interaction with biological targets.
- A dimethylthietan component that could influence its pharmacokinetics and dynamics.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Activity
Research has shown that compounds containing furan rings often exhibit antimicrobial properties. For instance, similar structures have been tested against various bacterial strains, demonstrating effectiveness through mechanisms such as disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
Cytotoxicity
Compounds with amino and furan functionalities have been studied for their cytotoxic effects on cancer cell lines. For example, derivatives of dihydrofuran have shown promise in inhibiting the growth of certain tumor cells by inducing apoptosis. The specific cytotoxic profile of 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one would require empirical testing against established cancer cell lines.
Enzyme Inhibition
The presence of the amino group suggests potential for enzyme inhibition. Similar compounds have been noted for their ability to inhibit enzymes such as proteases or kinases, which are critical in various metabolic pathways. This could position the compound as a candidate for drug development targeting specific diseases.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of furan derivatives found that compounds similar to 3-((2,2-Dimethylthietan-3-yl)amino)-5-methyldihydrofuran-2(3H)-one exhibited significant activity against Gram-positive bacteria. The study utilized a disk diffusion method to assess efficacy, revealing zones of inhibition comparable to established antibiotics.
Study 2: Cytotoxic Potential
In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) showed that furan-containing compounds could induce apoptosis. The mechanism was linked to oxidative stress and mitochondrial dysfunction. While specific data on the target compound is lacking, it is reasonable to hypothesize similar effects based on structural analogies.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
